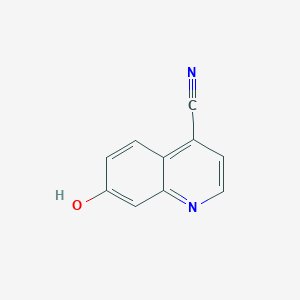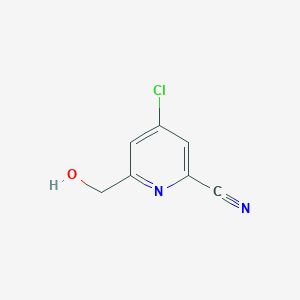
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with both an ethynyl and a fluorine group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to handle organolithium chemistry, which allows for efficient and high-throughput synthesis .
Chemical Reactions Analysis
Types of Reactions: (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions or the presence of water can facilitate this reaction.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other substituted aromatic compounds.
Oxidation: The major product is the corresponding alcohol.
Protodeboronation: The major product is the unsubstituted aromatic compound.
Scientific Research Applications
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid has several applications in scientific research:
Biology: It can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those that require the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the ethynyl and fluorine substituents.
(4-Fluoropyridin-3-yl)boronic Acid: Similar but lacks the ethynyl group.
(4-Ethynylphenyl)boronic Acid: Similar but lacks the fluorine and pyridine ring.
Uniqueness: (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is unique due to the presence of both the ethynyl and fluorine groups on the pyridine ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications where these functional groups are advantageous .
Properties
CAS No. |
654075-36-2 |
|---|---|
Molecular Formula |
C7H5BFNO2 |
Molecular Weight |
164.93 g/mol |
IUPAC Name |
(4-ethynyl-2-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H5BFNO2/c1-2-5-3-4-10-7(9)6(5)8(11)12/h1,3-4,11-12H |
InChI Key |
XQVMKQOHZPGXFT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1F)C#C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


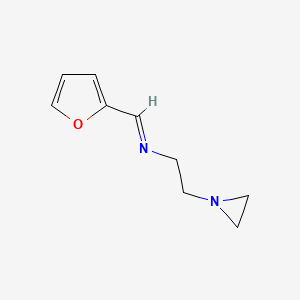
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)
![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)
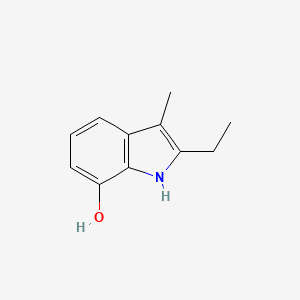

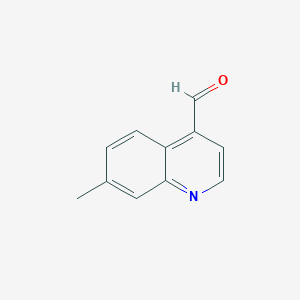
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)

